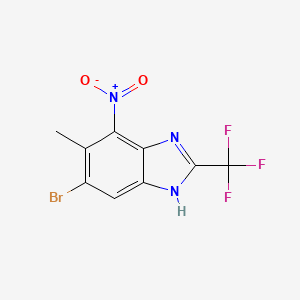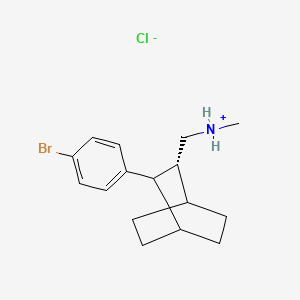
(E)-2-(p-Bromophenyl)-3-(methylaminomethyl)bicyclo(2.2.2)octane, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(p-Bromophenyl)-3-(methylaminomethyl)bicyclo(222)octane, hydrochloride is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(p-Bromophenyl)-3-(methylaminomethyl)bicyclo(2.2.2)octane, hydrochloride typically involves multiple steps. The initial step often includes the formation of the bicyclic core, followed by the introduction of the p-bromophenyl group and the methylaminomethyl group. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(p-Bromophenyl)-3-(methylaminomethyl)bicyclo(2.2.2)octane, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bromophenyl group or the bicyclic core.
Substitution: The bromine atom in the p-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(p-Bromophenyl)-3-(methylaminomethyl)bicyclo(2.2.2)octane, hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. It may also serve as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its unique structure may impart specific pharmacological properties, making it a candidate for further drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its bicyclic structure may impart specific mechanical or chemical properties to the materials.
Mechanism of Action
The mechanism of action of (E)-2-(p-Bromophenyl)-3-(methylaminomethyl)bicyclo(2.2.2)octane, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures with different substituents, such as (E)-2-(p-Chlorophenyl)-3-(methylaminomethyl)bicyclo(2.2.2)octane, hydrochloride and (E)-2-(p-Fluorophenyl)-3-(methylaminomethyl)bicyclo(2.2.2)octane, hydrochloride.
Uniqueness
The uniqueness of (E)-2-(p-Bromophenyl)-3-(methylaminomethyl)bicyclo(2.2.2)octane, hydrochloride lies in its specific substituents and their effects on the compound’s properties. The presence of the p-bromophenyl group may impart unique reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
69725-26-4 |
|---|---|
Molecular Formula |
C16H23BrClN |
Molecular Weight |
344.7 g/mol |
IUPAC Name |
[(2R)-3-(4-bromophenyl)-2-bicyclo[2.2.2]octanyl]methyl-methylazanium;chloride |
InChI |
InChI=1S/C16H22BrN.ClH/c1-18-10-15-11-2-4-12(5-3-11)16(15)13-6-8-14(17)9-7-13;/h6-9,11-12,15-16,18H,2-5,10H2,1H3;1H/t11?,12?,15-,16?;/m1./s1 |
InChI Key |
QTVXKUYKNKHQPH-UANRUKRJSA-N |
Isomeric SMILES |
C[NH2+]C[C@@H]1C2CCC(C1C3=CC=C(C=C3)Br)CC2.[Cl-] |
Canonical SMILES |
C[NH2+]CC1C2CCC(C1C3=CC=C(C=C3)Br)CC2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


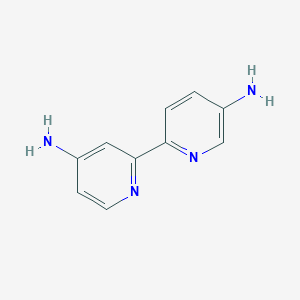
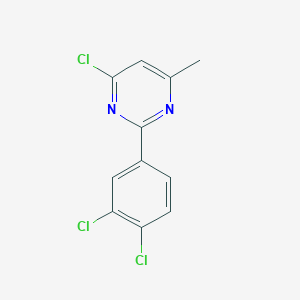
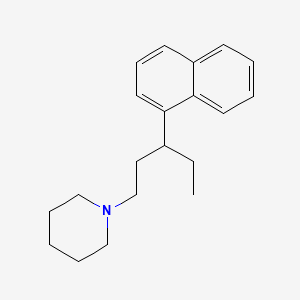
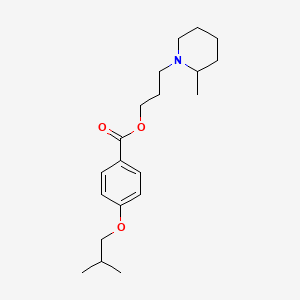

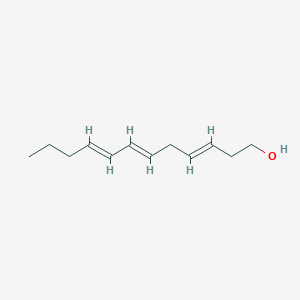

![3-Methyl-5,6,7,8-tetrahydro-4h-thieno[2,3-d]azepine](/img/structure/B13782226.png)
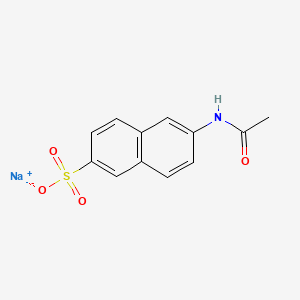
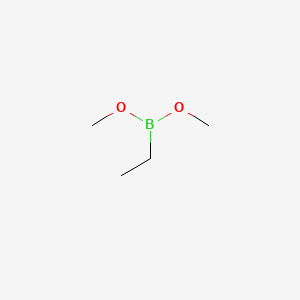
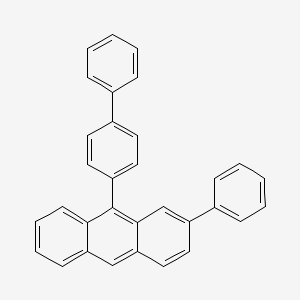
![N-{4-[Bis(2-chloroethyl)amino]phenyl}-2-chloroacetamide](/img/structure/B13782251.png)
![2H-1-Benzopyran-2-one, 7-[(2-amino-1-naphthalenyl)azo]-3-phenyl-](/img/structure/B13782254.png)
